
5-Fluoro-2-iodo-4-nitrotoluene
Vue d'ensemble
Description
5-Fluoro-2-iodo-4-nitrotoluene: is an organic compound with the molecular formula C7H5FINO2 It is a derivative of toluene, where the methyl group is substituted with fluorine, iodine, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodo-4-nitrotoluene typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 2-iodo-4-methyltoluene followed by fluorination. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the fluorination can be achieved using a fluorinating agent such as Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-2-iodo-4-nitrotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products like 5-Fluoro-2-azido-4-nitrotoluene.
Reduction: 5-Fluoro-2-iodo-4-aminotoluene.
Oxidation: 5-Fluoro-2-iodo-4-nitrobenzoic acid.
Applications De Recherche Scientifique
Chemistry: 5-Fluoro-2-iodo-4-nitrotoluene is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential as pharmaceutical agents. The presence of fluorine and nitro groups can enhance the biological activity of these compounds, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-iodo-4-nitrotoluene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. The presence of electron-withdrawing groups like fluorine and nitro enhances its reactivity in electrophilic aromatic substitution reactions. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, which could include enzymes or receptors.
Comparaison Avec Des Composés Similaires
- 2-Fluoro-5-iodo-4-methylnitrobenzene
- 1-Fluoro-4-iodo-5-methyl-2-nitrobenzene
Comparison: 5-Fluoro-2-iodo-4-nitrotoluene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and reduction reactions, making it a valuable compound for specific synthetic applications.
Propriétés
IUPAC Name |
1-fluoro-4-iodo-5-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIVWQOPSDLZDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


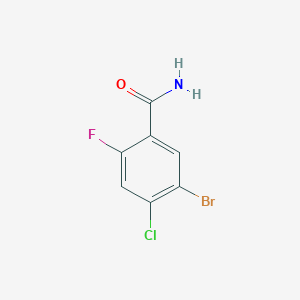
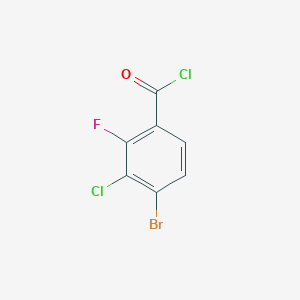
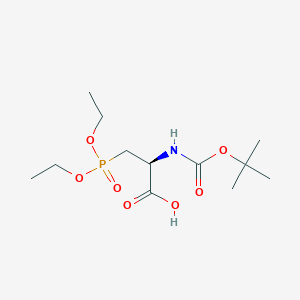
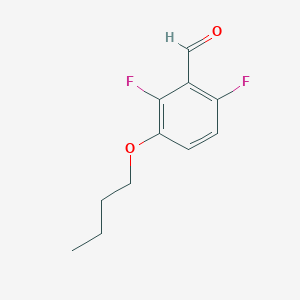
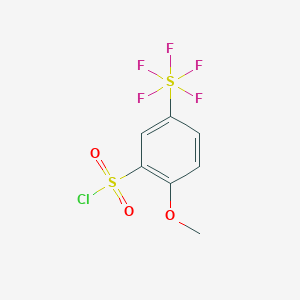
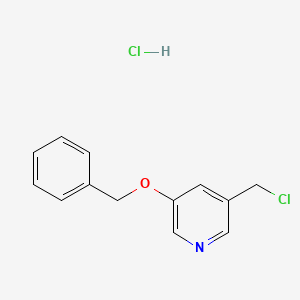
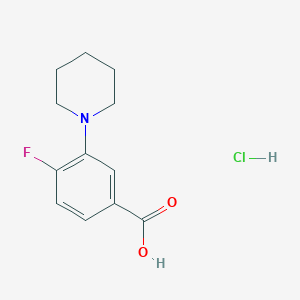

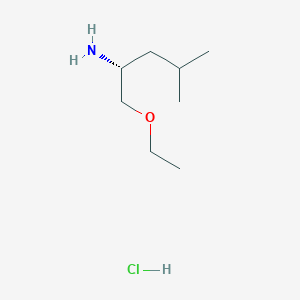
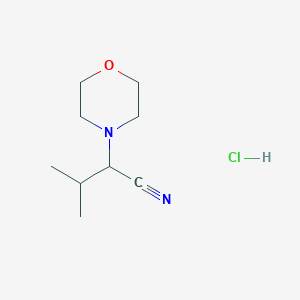
amine hydrochloride](/img/structure/B1447032.png)
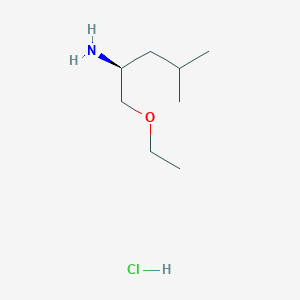
![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B1447036.png)
![3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride](/img/structure/B1447037.png)
